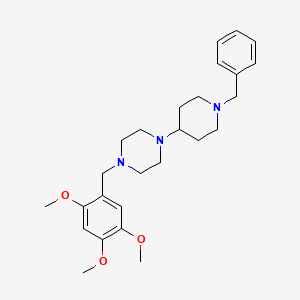
1-(1-Benzylpiperidin-4-yl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a trimethoxybenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-benzyl-4-piperidone through the reaction of benzylamine with a suitable ketone under acidic conditions.
Formation of the Piperazine Intermediate: The piperidine intermediate is then reacted with ethylenediamine to form the piperazine ring.
Substitution with Trimethoxybenzyl Group: The final step involves the substitution of the piperazine ring with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethoxybenzyl positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Biological Research: It is used in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-(1-benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. By binding to these receptors, the compound can influence neurotransmitter release and uptake, leading to various physiological effects.
Comparación Con Compuestos Similares
- 1-(1-Benzyl-4-piperidyl)-4-(2,4-dimethoxybenzyl)piperazine
- 1-(1-Benzyl-4-piperidyl)-4-(2,4,6-trimethoxybenzyl)piperazine
- 1-(1-Benzyl-4-piperidyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Comparison: 1-(1-Benzyl-4-piperidyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This structural variation can lead to differences in pharmacological activity, receptor binding affinity, and overall biological effects compared to similar compounds. The presence of the 2,4,5-trimethoxy substitution pattern may enhance its interaction with certain receptors, making it a compound of particular interest in medicinal chemistry research.
Propiedades
Fórmula molecular |
C26H37N3O3 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H37N3O3/c1-30-24-18-26(32-3)25(31-2)17-22(24)20-28-13-15-29(16-14-28)23-9-11-27(12-10-23)19-21-7-5-4-6-8-21/h4-8,17-18,23H,9-16,19-20H2,1-3H3 |
Clave InChI |
WOULJCSHTVRAEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)
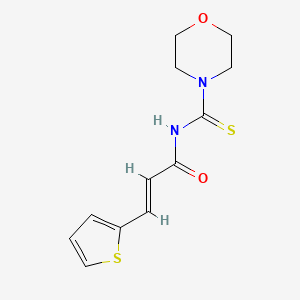
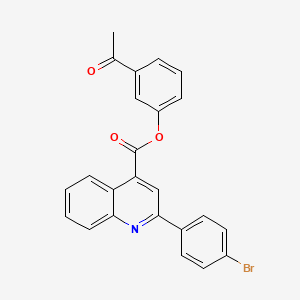
![2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10882401.png)
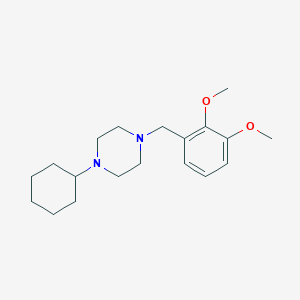
![1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882413.png)
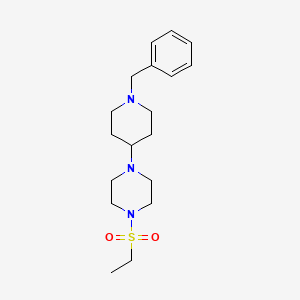
![2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10882420.png)
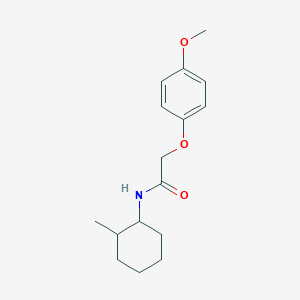
![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)

